4,6-Dichloro-2-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(methylsulfinyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylsulfinyl group at position 2 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine typically involves the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine. The methylthio group at position 2 is oxidized to a methylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylsulfinyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various amines are commonly used under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in dry ether is used for reduction reactions.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: The major product is 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
Reduction: The major product is 4,6-dichloro-2-(methylthio)pyrimidine.
Scientific Research Applications
4,6-Dichloro-2-(methylsulfinyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine involves its interaction with nucleophiles, leading to the displacement of chlorine atoms. This chemoselective reaction is driven by the electronic and steric properties of the substituents on the pyrimidine ring . The compound can also act as an oxidizing or reducing agent, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms and is used as a precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
4,6-Dichloro-2-(methylsulfinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfinylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2OS/c1-11(10)5-8-3(6)2-4(7)9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKGYVYLLIAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC(=CC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693745 |
Source
|
Record name | 4,6-Dichloro-2-(methanesulfinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-11-3 |
Source
|
Record name | 4,6-Dichloro-2-(methanesulfinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.